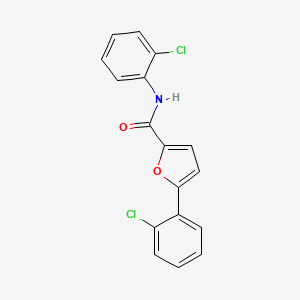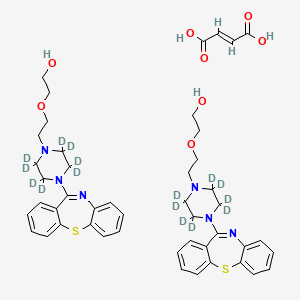
Thalidomide-O-C6-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-C6-NH2: is a synthesized E3 ligase ligand-linker conjugate used in the PROTAC dTAG-13, a degrader of FKBP12F36V and BET . This compound is part of a class of molecules designed to target specific proteins for degradation, making it a valuable tool in the field of targeted protein degradation.
准备方法
Synthetic Routes and Reaction Conditions: Thalidomide-O-C6-NH2 is synthesized through a series of chemical reactions that involve the conjugation of thalidomide with a linker molecule. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
化学反应分析
Types of Reactions: Thalidomide-O-C6-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different functional groups to the molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
科学研究应用
Thalidomide-O-C6-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic applications in targeting specific proteins for degradation.
Industry: Utilized in the development of new drugs and therapeutic agents .
作用机制
Thalidomide-O-C6-NH2 exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding induces the recruitment of non-native substrates to the complex, leading to their ubiquitination and subsequent degradation by the proteasome . This mechanism is crucial for its role in targeted protein degradation.
相似化合物的比较
Thalidomide-O-amido-C6-NH2 TFA: Another E3 ligase ligand-linker conjugate used in PROTAC technology.
Lenalidomide: A derivative of thalidomide with similar properties but different applications.
Pomalidomide: Another thalidomide derivative used in targeted protein degradation.
Uniqueness: Thalidomide-O-C6-NH2 is unique due to its specific structure and ability to target FKBP12F36V and BET proteins for degradation. This specificity makes it a valuable tool in research and potential therapeutic applications .
属性
分子式 |
C19H23N3O5 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
4-(6-aminohexoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H23N3O5/c20-10-3-1-2-4-11-27-14-7-5-6-12-16(14)19(26)22(18(12)25)13-8-9-15(23)21-17(13)24/h5-7,13H,1-4,8-11,20H2,(H,21,23,24) |
InChI 键 |
QPKPIBLEXSCVSO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide](/img/structure/B11938308.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11938316.png)
![N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B11938322.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide](/img/structure/B11938326.png)


![N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide](/img/structure/B11938349.png)




